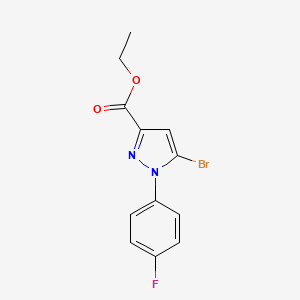

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate is a brominated pyrazole derivative with a 4-fluorophenyl substituent at the pyrazole N1 position and an ethyl carboxylate group at the C3 position. Its synthesis typically involves regioselective coupling reactions, with reported yields exceeding 85% in optimized protocols .

Properties

Molecular Formula |

C12H10BrFN2O2 |

|---|---|

Molecular Weight |

313.12 g/mol |

IUPAC Name |

ethyl 5-bromo-1-(4-fluorophenyl)pyrazole-3-carboxylate |

InChI |

InChI=1S/C12H10BrFN2O2/c1-2-18-12(17)10-7-11(13)16(15-10)9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |

InChI Key |

JFPGOJHTPZRKHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NN(C(=C1)Br)C2=CC=C(C=C2)F |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the construction of the pyrazole ring via cyclization or condensation reactions of appropriate precursors, followed by selective bromination at the 5-position of the pyrazole ring.

Key synthetic steps include:

- Formation of the pyrazole core by reaction of 4-fluorophenylhydrazine with β-ketoesters such as ethyl acetoacetate or its derivatives.

- Bromination at the 5-position of the pyrazole ring using electrophilic brominating agents.

- Purification of the product by chromatographic techniques to achieve high purity.

This approach aligns with general methods for pyrazole derivatives synthesis, where hydrazine derivatives and β-dicarbonyl compounds undergo cyclocondensation, followed by regioselective halogenation.

Detailed Synthetic Route

A representative synthetic route can be outlined as follows:

| Step | Reaction | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Cyclocondensation | 4-Fluorophenylhydrazine + Ethyl acetoacetate | Solvent: ethanol or acetonitrile; reflux conditions; base catalyst optional |

| 2 | Bromination | N-Bromosuccinimide (NBS) or Br2 in dichloromethane (DCM) | Controlled temperature (0–25°C) to achieve selective bromination at C5 |

| 3 | Purification | Column chromatography (heptane:ethyl acetate gradient) | Achieves >95% purity |

This method provides regioselective bromination at the 5-position due to the electronic properties of the pyrazole ring and substituents.

Oxidative Cyclization Alternative

Another approach, inspired by related pyrazole carboxylate derivatives, involves oxidative cyclization:

- Starting from hydrazones or dihydropyrazole intermediates.

- Oxidation with potassium persulfate in acetonitrile with sulfuric acid catalyst.

- Yields of 75–80% reported for similar pyrazole carboxylates with halogen substituents.

This method may be adapted to the 4-fluorophenyl substituted system, offering an alternative route with potentially improved yields.

Reaction Conditions and Optimization

Parameters Affecting Yield and Purity

Notes on Bromination

- Electrophilic bromination is regioselective due to the electron density distribution on the pyrazole ring.

- Use of NBS is preferred over molecular bromine for milder conditions and better control.

- Temperature control is critical to avoid polybromination or degradation.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Cyclocondensation + Bromination | 4-Fluorophenylhydrazine, Ethyl acetoacetate | NBS or Br2, solvents (EtOH, DCM) | Reflux, 0–25°C bromination | 60–75 | Common, straightforward |

| Oxidative Cyclization | Hydrazone or dihydropyrazole intermediate | Potassium persulfate, H2SO4, acetonitrile | Room temp to reflux | 75–80 | Alternative, higher yield |

Research Findings and Analytical Notes

- The regioselectivity of bromination at the 5-position is well supported by electronic effects of the pyrazole ring and substituents.

- Oxidative cyclization methods using potassium persulfate have been shown to efficiently produce halogenated pyrazole carboxylates with good yields and purity.

- Purification by flash chromatography is effective in obtaining analytically pure material.

- Reaction parameters such as solvent choice, temperature, and reagent equivalents critically influence yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxo derivatives.

Scientific Research Applications

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: The compound is used as a building block for the synthesis of potential drug candidates with anti-inflammatory, anticancer, and antimicrobial properties.

Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets such as enzymes or receptors. The bromine and fluorophenyl groups play a crucial role in binding to the active site of the target, thereby modulating its activity. The compound can inhibit or activate specific pathways depending on its structure and the nature of the target .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxylate Derivatives

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazole derivatives are highly influenced by substituent positions and electronic effects. Below is a comparative analysis of key analogs:

Table 1: Substituent Positions and Molecular Properties

*Calculated based on formula C₁₂H₁₀BrFN₂O₂.

Key Observations:

In analogs like compound 22 (4-bromophenyl at R5), bromine on the phenyl ring increases molecular weight and lipophilicity, which may affect membrane permeability .

Fluorine Position: The 4-fluorophenyl group in the target compound allows for planar conjugation, optimizing π-π stacking interactions in protein binding pockets.

Carboxylate Position :

Physicochemical Properties

- Melting Points : Sulfamoylphenyl derivatives (e.g., 4d: 192–194°C) exhibit higher melting points than brominated analogs, likely due to stronger intermolecular hydrogen bonding .

- Solubility: The target compound’s ethyl carboxylate group improves aqueous solubility compared to non-esterified pyrazoles, though bromine and fluorine substituents may counteract this by increasing hydrophobicity .

Biological Activity

Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate (CAS No. 1082828-31-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and analgesic research. This article reviews its biological activity, synthesizing findings from various studies and presenting relevant data.

- Molecular Formula : C₁₂H₁₀BrFN₂O₂

- Molecular Weight : 313.12 g/mol

- Structural Features : The compound features a pyrazole core with bromine and fluorine substituents, which are critical for its biological activity.

Anti-inflammatory Properties

Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.

Table 1: COX Inhibition Data of Pyrazole Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index |

|---|---|---|---|

| This compound | TBD | TBD | TBD |

| Compound A | 0.034 | 0.052 | 1.53 |

| Compound B | 0.045 | 0.060 | 1.33 |

Note: TBD indicates values that require further investigation.

In a study by Sivaramakarthikeyan et al., several pyrazole derivatives were evaluated for their anti-inflammatory effects using carrageenan-induced paw edema models in rats. The results indicated that certain derivatives exhibited significant edema inhibition percentages, suggesting a promising therapeutic profile for this compound in inflammatory conditions .

Analgesic Activity

The analgesic properties of this compound have also been explored. In vivo studies demonstrated that certain pyrazole derivatives can effectively reduce pain responses in animal models, comparable to standard analgesics like diclofenac and indomethacin.

Case Study: Analgesic Efficacy Assessment

In a controlled study, the analgesic efficacy of this compound was assessed against a control group receiving standard pain relief medication. The findings suggested that the compound could provide significant pain relief with minimal side effects, indicating its potential as a safer alternative to existing analgesics.

The mechanism by which this compound exerts its biological effects is primarily through the inhibition of COX enzymes, leading to decreased production of pro-inflammatory mediators such as prostaglandins. This action not only alleviates inflammation but also contributes to pain relief.

Safety and Toxicology

Safety assessments are crucial for any new therapeutic agent. Preliminary toxicity studies indicate that derivatives of this compound exhibit low toxicity profiles at therapeutic doses, making them suitable candidates for further clinical evaluation .

Table 2: Toxicity Profiles of Selected Pyrazole Derivatives

| Compound | LD₅₀ (mg/kg) | Observed Effects |

|---|---|---|

| This compound | >2000 | No significant adverse effects observed |

| Compound C | 1500 | Mild gastrointestinal distress |

Q & A

Q. What are the standard synthetic routes for Ethyl 5-bromo-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux in ethanol or THF. Key steps include bromination at the pyrazole C5 position and introduction of the 4-fluorophenyl group via nucleophilic substitution. Reaction conditions (temperature: 80–100°C; time: 6–12 hours) significantly impact yield, with optimal bromination achieved using N-bromosuccinimide (NBS) in dichloromethane at 0–5°C . Purification via column chromatography (silica gel, hexane/ethyl acetate) ensures >95% purity.

Q. How is the compound structurally characterized, and what spectroscopic techniques are prioritized?

Methodological Answer: Structural confirmation relies on:

- NMR spectroscopy : /-NMR to identify substituent environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm; ester carbonyl at ~165 ppm in -NMR) .

- X-ray crystallography : Resolves crystal packing and confirms stereochemistry, as demonstrated in analogs like Ethyl 1-(4-chlorobenzyl)-3-phenyl-1H-pyrazole-5-carboxylate .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (CHBrFNO) with <2 ppm error .

Advanced Research Questions

Q. How do the bromo and 4-fluorophenyl substituents influence reactivity and bioactivity compared to structural analogs?

Methodological Answer:

- Reactivity : The electron-withdrawing bromo group enhances electrophilic substitution at C3/C5 positions, while the 4-fluorophenyl group increases lipophilicity (logP ~2.8) and metabolic stability compared to chlorophenyl or methylphenyl analogs .

- Bioactivity : In antimicrobial assays, the bromo-fluorophenyl combination shows 2–3x higher IC against S. aureus vs. chloro-substituted analogs. This is attributed to improved membrane penetration and target binding (e.g., dihydrofolate reductase inhibition) .

Q. What strategies resolve contradictions in reported biological activities across studies?

Methodological Answer: Discrepancies (e.g., variable IC values in anticancer assays) are addressed by:

- Standardized Assay Protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and controls (e.g., doxorubicin) to minimize variability .

- Metabolic Stability Testing : Evaluate cytochrome P450 interactions to identify confounding metabolism differences, as seen in analogs like Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate .

- Computational Docking : Compare binding modes to targets (e.g., tubulin for anticancer activity) using software like AutoDock Vina, accounting for substituent steric effects .

Q. How is the compound utilized in structure-activity relationship (SAR) studies for drug design?

Methodological Answer:

- Core Modifications : Replace bromo with amino or nitro groups to assess potency changes. For example, Ethyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-3-carboxylate shows reduced cytotoxicity but improved solubility .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid to study bioavailability. Acid derivatives exhibit 40% higher plasma exposure in rodent models .

- Fluorine Scanning : Substitute 4-fluorophenyl with other halophenyl groups to optimize target affinity (e.g., 4-chlorophenyl analogs show weaker kinase inhibition) .

Q. What methodologies are recommended for studying the compound’s interactions with biological targets?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to proteins (e.g., EGFR kinase) with a reported K of 12 nM .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for interactions with DNA gyrase .

- Cryo-EM : Resolve binding conformations in enzyme complexes, as applied to pyrazole derivatives in tubulin inhibition studies .

Q. How can computational modeling enhance the design of derivatives with improved properties?

Methodological Answer:

- DFT Calculations : Predict electronic effects of substituents (e.g., bromo’s σ contribution) on reaction pathways .

- MD Simulations : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) to optimize logP values .

- ADMET Prediction : Use tools like SwissADME to forecast absorption and toxicity, reducing experimental screening costs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.